Aminopeptidase N Inhibitor
Description
Overview of Aminopeptidases in Biological Systems
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. wikipedia.orgoup.com These enzymes are widely distributed in nature and are found in various cellular compartments, including the cytosol, as membrane-bound proteins, and in the extracellular environment. wikipedia.org Aminopeptidases are essential for numerous cellular functions, including protein digestion and the metabolism of bioactive peptides like hormones and growth factors. wikipedia.org They are broadly classified into metalloaminopeptidases, which require a metal ion for their catalytic activity, and cysteine aminopeptidases. wikipedia.org
In biological systems, aminopeptidases are involved in:
Protein turnover: They participate in the final stages of protein degradation, breaking down peptides into amino acids for recycling. oup.com
Digestion: In the gastrointestinal tract, enzymes like Aminopeptidase (B13392206) N are crucial for the final digestion of dietary proteins. wikipedia.org
Peptide regulation: By cleaving N-terminal amino acids, they can activate or inactivate bioactive peptides, thereby modulating physiological processes. frontiersin.org
Antigen presentation: They are involved in trimming peptides for presentation by major histocompatibility complex (MHC) class II molecules, a key process in the immune response. nih.gov
Significance of Aminopeptidase N as a Molecular Target
Aminopeptidase N (APN/CD13) is a transmembrane protease found in a wide array of human tissues and cell types, including endothelial, epithelial, and immune cells. wiley.com Its expression and activity are often dysregulated in various pathological conditions, making it a significant molecular target for therapeutic intervention.
The importance of APN as a target stems from its involvement in:
Cancer: APN is overexpressed in numerous types of cancer cells and is implicated in tumor angiogenesis, invasion, and metastasis. nih.govnih.gov It promotes these processes by degrading components of the extracellular matrix and modulating signaling pathways. nih.govrsc.org High APN expression has been correlated with poor prognosis in some cancers. nih.gov
Inflammation: APN plays a role in inflammatory disorders such as rheumatoid arthritis by regulating the activity of cytokines and chemokines and influencing immune cell migration. nih.govaai.org
Viral Infections: APN serves as a cellular receptor for certain viruses, including some coronaviruses, facilitating their entry into host cells. researchgate.netmdpi.com
Rationale for Investigating Aminopeptidase N Inhibitors in Academic Research
The multifaceted roles of Aminopeptidase N in disease pathogenesis provide a strong rationale for the investigation of its inhibitors in academic research. The primary motivations for these investigations include:
Development of Novel Therapeutics: The inhibition of APN presents a promising strategy for the development of new treatments for cancer and inflammatory diseases. wiley.comaai.org By blocking APN activity, inhibitors can potentially interfere with tumor growth, metastasis, and inflammation.
Understanding Disease Mechanisms: Studying the effects of APN inhibitors helps to elucidate the precise roles of this enzyme in various physiological and pathological processes. This research contributes to a deeper understanding of the molecular mechanisms underlying cancer progression and inflammation.
Overcoming Treatment Resistance: Research has suggested that APN inhibitors may help overcome resistance to existing cancer therapies. mdpi.comnih.gov For instance, some studies have shown that APN inhibition can sensitize cancer cells to other anticancer agents. mdpi.com
Tool for Basic Research: Specific and potent APN inhibitors are valuable tools for researchers to probe the biological functions of APN in various experimental models, both in vitro and in vivo. nih.gov
The development of potent and selective APN inhibitors is an active area of research, with numerous natural and synthetic compounds being investigated for their therapeutic potential. wiley.com
Research Findings on Aminopeptidase N Inhibitors
A number of compounds have been identified and studied for their ability to inhibit Aminopeptidase N. The table below summarizes key research findings for some of the most well-known inhibitors.
| Compound Name | Source/Type | Key Research Findings |
| Bestatin (B1682670) (Ubenimex) | Natural Product (from Streptomyces olivoreticuli) | A competitive inhibitor of APN. agscientific.com It has been shown to inhibit tumor cell proliferation and has immunomodulatory effects. mdpi.comagscientific.com Research indicates it can enhance the sensitivity of cancer cells to radiotherapy. nih.gov It has been used in the treatment of lung cancer and acute myeloid leukemia in Japan. nih.gov |
| Tosedostat (B1683859) | Synthetic Dipeptide | A potent inhibitor of M1 family aminopeptidases, including APN. mdpi.com Its anticancer activity is attributed to the disruption of cellular protein turnover, leading to a decrease in intracellular free amino acids, which preferentially affects malignant cells. mdpi.com Has been evaluated in clinical trials for myeloid leukemias and solid tumors. mdpi.comnih.gov |
| Actinomycin D | Natural Product (from Actinomyces) | An anticancer antibiotic that has been suggested to target APN as one of its molecular mechanisms. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDDFQLIQRYMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Enzymatic Foundations of Aminopeptidase N
Classification and Structural Characteristics of Aminopeptidase (B13392206) N
Aminopeptidase N is a well-studied enzyme with distinct structural features that are key to its function. These characteristics include its classification within a specific peptidase family, its reliance on a metal cofactor for activity, its complex three-dimensional architecture, and its tendency to form functional pairs.
Membership in the M1 Family of Metallopeptidases
Aminopeptidase N is a member of the M1 family of metallopeptidases, a large group of zinc-dependent aminopeptidases. pnas.orgebi.ac.uk This family is part of the larger MA clan of metallopeptidases. researchgate.netebi.ac.uk Enzymes in the M1 family are characterized by their exopeptidase activity, meaning they cleave single amino acid residues from the N-terminus of peptide substrates. nih.govoup.com Members of this family are found across all kingdoms of life, highlighting their fundamental biological importance. nih.govencyclopedia.pub
Zinc-Dependent Catalytic Mechanism
The catalytic activity of Aminopeptidase N is critically dependent on a single zinc ion (Zn²⁺) located within its active site. ebi.ac.uknih.gov This zinc ion is coordinated by two histidine residues and a glutamate (B1630785) residue, with the two histidines being part of the characteristic "HEXXH" motif. ebi.ac.uk The catalytic mechanism is believed to be similar to that of thermolysin, another well-studied zinc-peptidase. pnas.org
The process involves the activation of a water molecule by the zinc ion. ebi.ac.ukpatsnap.com This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond at the N-terminus of the substrate. patsnap.comnih.gov A glutamate residue within the HEXXH motif and a tyrosine residue are also thought to be important for catalysis, with the glutamate acting as a general base and the tyrosine helping to stabilize the transition state. ebi.ac.ukpnas.org The result is the cleavage of the N-terminal amino acid from the peptide chain. patsnap.com
Structural Architecture and Domain Organization
Domain II houses the thermolysin-fold and contains the active site with the catalytic zinc ion. nih.govumn.edu The four domains create a large internal cavity that encloses the active site. pnas.orgumn.edu This cavity is accessible to substrates through openings, allowing for the binding and processing of peptides. pnas.orgumn.edu The structural organization of these domains is crucial for the enzyme's function, with movements between the domains thought to play a role in substrate binding and catalysis. pnas.orgbohrium.com
Table 1: Domain Organization of Aminopeptidase N
| Domain | Key Features |
|---|---|
| Domain I (N-terminal) | Contributes to the overall structure and the formation of the internal cavity. nih.gov |
| Domain II (Catalytic) | Contains the thermolysin-like fold and the active site with the HEXXH zinc-binding motif. nih.govumn.edu |
| Domain III | Acts as a hinge, facilitating conformational changes between open and closed states. frontiersin.org |
| Domain IV (C-terminal) | Involved in dimerization and contributes to the formation of the internal cavity. nih.govfrontiersin.org |
Homodimerization and Conformational Dynamics
Mammalian Aminopeptidase N exists and functions as a homodimer, meaning it is composed of two identical protein subunits. nih.govpnas.org These dimers form through head-to-head interactions, primarily involving the C-terminal domains of the two monomers. pnas.orgfrontiersin.org This dimerization is a key feature of mammalian APN and distinguishes it from some other monomeric members of the M1 family. pnas.org
The enzyme exhibits significant conformational dynamics, transitioning between "open" and "closed" states. pnas.orgbohrium.com In the open conformation, the active site is more accessible to the solvent, while in the closed conformation, the domains move to enclose the substrate within the internal cavity for catalysis. pnas.orgbohrium.com This dynamic nature is thought to be essential for substrate binding, processing, and product release. pnas.org The dimerization interface is maintained during these conformational changes. frontiersin.org
Enzymatic Activity and Substrate Specificity of Aminopeptidase N
The enzymatic function of Aminopeptidase N is characterized by its ability to cleave a wide range of substrates, with a notable preference for certain types of amino acids at the N-terminus.
Cleavage Preferences for N-Terminal Amino Acids
Aminopeptidase N displays broad substrate specificity, meaning it can remove various N-terminal amino acids from peptides. nih.govwikipedia.org However, it exhibits a clear preference for neutral amino acids. pnas.org Alanine (B10760859) is often cited as the most favored residue, and substrates containing N-terminal alanine are frequently used to assay the enzyme's activity. pnas.orgnih.gov
Following alanine, the enzyme shows a preference for other neutral and hydrophobic amino acids such as leucine (B10760876), phenylalanine, and tyrosine. nih.govresearchgate.net Some studies on bacterial APN have also shown a high specificity for basic amino acids like arginine and lysine (B10760008). pnas.orgnih.gov In contrast, derivatives of proline and glutamic acid are cleaved very slowly. nih.gov The specific order of preference can vary depending on the source of the enzyme and the specific peptide substrate. nih.govnih.gov
Table 2: Reported N-Terminal Amino Acid Preferences of Aminopeptidase N
| Preference Level | Amino Acid |
|---|---|
| Highly Favored | Alanine (Ala) pnas.orgnih.gov |
| Favored | Leucine (Leu), Phenylalanine (Phe), Tyrosine (Tyr), Arginine (Arg) nih.govnih.gov |
| Less Favored | Threonine (Thr), Tryptophan (Trp), Lysine (Lys), Serine (Ser), Aspartic Acid (Asp), Histidine (His), Valine (Val) nih.gov |
| Poorly Cleaved | Proline (Pro), Glutamic Acid (Glu) nih.gov |
Kinetic Parameters of Substrate Hydrolysis
The enzymatic efficiency of Aminopeptidase N (APN) is characterized by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These values provide insight into the enzyme's affinity for different substrates and its turnover rate.
Studies have determined these parameters for various synthetic and natural substrates. For instance, with the synthetic substrate L-alanyl-β-naphthylamide, human plasma APN exhibits a K_m of 8.7 x 10⁻⁵ mol/L and a k_cat of 303 s⁻¹. drugbank.comkarger.com The catalytic efficiency, represented by the k_cat/K_m ratio, for this substrate is 3,483 mmol/L/s. drugbank.comkarger.com
The substrate specificity of APN from different sources has been investigated using various amino acid p-nitroanilides (pNA) and other peptide substrates. Generally, APN shows a preference for substrates with bulky and hydrophobic N-terminal residues. stanford.edu For example, studies on porcine APN revealed a preference for substrates with N-terminal hPhe, Met, Nle, or hCha. stanford.edu Similarly, an aminopeptidase from the scallop Patinopecten yessoensis showed the highest catalytic efficiency (k_cat/K_m) for Ala-pNA, followed by substrates with Met or Phe at the N-terminus. tandfonline.com
The chain length of the peptide substrate also influences the kinetic parameters. For APN from Lactococcus lactis, the K_m and V_max values increased with the chain length of oligopeptides with the general formula Lys-Phe-(Gly)n, with optimal activity observed when n=4. nih.gov For the most effective substrates of this bacterial APN, K_m values were typically in the range of 0.2-0.6 mM. nih.gov
Interactive Table: Kinetic Parameters of Aminopeptidase N for Various Substrates
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Human Plasma | L-alanyl-β-naphthylamide | 0.087 | 303 | 3.48 x 10⁶ |
| Porcine | Ala-pNA | - | - | - |
| Porcine | hPhe-ACC | - | - | - |
| Porcine | hCha-ACC | - | - | - |
| Porcine | Nle-ACC | - | - | - |
| Scallop | Ala-pNA | - | - | High |
| Scallop | Met-pNA | - | - | Moderate |
| Scallop | Phe-pNA | - | - | Moderate |
| Lactococcus lactis | Lys-Phe-(Gly)₄ | 0.2 - 0.6 | - | - |
Identification of Endogenous Peptide Substrates
Aminopeptidase N plays a crucial role in the metabolism of a wide array of endogenous peptides, thereby regulating various physiological processes. pnas.org Its broad substrate specificity allows it to act on numerous bioactive peptides.
One of the most well-documented groups of endogenous substrates for APN is the enkephalins . nih.govaacrjournals.org These are opioid peptides involved in pain modulation. By cleaving the N-terminal amino acid, APN inactivates enkephalins. stanford.edu
APN is also involved in the metabolism of kinins . For example, it can cleave the N-terminal lysine from Lys-des-Arg⁹-bradykinin, a potent agonist of the kinin B1 receptor, thereby modulating its activity. nih.govaai.org While bradykinin (B550075) itself is not a direct substrate due to the proline residue at position 2, its derivatives can be processed by APN. nih.govaai.org
Other identified or suggested endogenous substrates include:
Angiotensin III: APN can convert angiotensin II to angiotensin III, although this is not its primary metabolic pathway. pnas.org
Substance P: While some reports suggest it can be a substrate, others classify it as a natural inhibitor of APN. pnas.orgnih.gov
Cytokines: APN has been shown to cleave synthetic oligopeptides corresponding to the N-termini of human interleukin-1β (IL-1β), IL-2, IL-6, and TNF-β. aai.org
Tuftsin: This tetrapeptide, involved in immune function, can be cleaved by APN, generating an antagonist for its receptor. aai.org
Collagen type-IV: It has been proposed as a substrate for APN, which could contribute to tissue invasion and metastasis by degrading this component of the basement membrane. aacrjournals.org
Peptides containing the NGR (Asn-Gly-Arg) motif: These peptides have been shown to bind to APN on angiogenic blood vessels. mdpi.comnih.gov
The identification of these endogenous substrates highlights the diverse physiological and pathological processes in which APN is involved, including pain regulation, inflammation, blood pressure control, immune response, and angiogenesis. researchgate.netpnas.org
Mechanisms of Aminopeptidase N Inhibition
Modes of Inhibitor Binding
Inhibitors of aminopeptidase (B13392206) N can be broadly categorized based on their mode of binding to the enzyme. These include direct competitive inhibition within the active site and allosteric inhibition, which involves binding to a site distinct from the active site to modulate enzyme function. smolecule.com
Active Site Direct Inhibition
The most common mechanism of APN inhibition involves the direct binding of inhibitors to the enzyme's active site. This active site contains a catalytic zinc ion essential for the hydrolysis of peptide substrates. Inhibitors designed for active site-directed inhibition typically mimic the natural substrates of APN.
Allosteric Modulation of Enzyme Activity
Allosteric inhibition presents an alternative mechanism where the inhibitor binds to a site on the enzyme other than the active site. This binding event induces a conformational change in the enzyme, which in turn alters the shape of the active site and reduces its catalytic efficiency. smolecule.com
Some studies have suggested that certain compounds can exert allosteric effects on APN. For instance, Ebelactone A has been shown to modulate enzyme activity via allosteric sites. scbt.com Similarly, research on ER aminopeptidase 1 (ERAP1), an enzyme related to APN, has highlighted the presence of an allosteric regulatory site that can be targeted by inhibitors. nih.govcore.ac.uk While direct evidence for allosteric inhibitors of APN is still an emerging area of research, the existence of such regulatory sites in related aminopeptidases suggests a plausible mechanism for APN inhibition. Studies on the leucyl aminopeptidase from Helicobacter pylori also suggest an allosteric nature, further supporting the potential for allosteric modulation in this class of enzymes. microbiologyresearch.org Furthermore, certain mesna-disulfide heteroconjugates have been observed to have allosteric effects on the enzyme progress curve of human APN. nih.gov
Molecular Interactions Governing Inhibition
The potency and specificity of APN inhibitors are determined by a complex interplay of molecular interactions within the enzyme's active site and surrounding subsites. These interactions include chelation of the catalytic zinc ion, specific contacts within the substrate-binding pockets, and a network of hydrophobic and hydrogen bonds.
Zinc-Binding Group Chelation Strategies
A critical feature of most potent APN inhibitors is the presence of a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site. researchgate.netnih.gov This interaction is fundamental to the inhibitory activity.
Different chemical moieties have been successfully employed as ZBGs in the design of APN inhibitors:
Hydroxamic acids : These groups are potent zinc chelators and are features in a number of effective APN inhibitors. researchgate.netacs.org
Carboxylates : The carboxylate group of some inhibitors can coordinate with the zinc ion. researchgate.net
Phosphinic acids : These groups can mimic the transition state of the peptide hydrolysis reaction and bind tightly to the zinc ion. nih.gov
Sulfhydryl groups : Thiols are also known to be effective zinc-binding moieties. researchgate.net
The inhibitor Bestatin (B1682670) , for example, utilizes its hydroxyl and carbonyl groups to coordinate with the zinc ion. pnas.org In the ligand-free enzyme, the zinc ion is tetrahedrally coordinated by three amino acid residues (His297, His301, and Glu320 in E. coli APN) and a water molecule. pnas.orgresearchgate.net Upon inhibitor binding, this water molecule is displaced, and the inhibitor's ZBG takes its place, forming a stable complex. researchgate.net
Subsite Binding Interactions within the Active Site
The active site of APN is not a simple catalytic center but is composed of several subsites (S1, S1', etc.) that recognize and bind the side chains of the amino acid residues of the peptide substrate. The interactions between the inhibitor and these subsites are crucial for its affinity and selectivity.
The S1 subsite is a key determinant of substrate specificity. In E. coli APN, this subsite is described as a cylinder-like pocket that can accommodate both hydrophobic and charged residues. bohrium.comrcsb.org It is lined with both hydrophobic residues (like Met260, Met263) and polar residues. pnas.orgbohrium.com This dual nature allows APN to cleave peptides with various N-terminal amino acids, including alanine (B10760859), phenylalanine, lysine (B10760008), and arginine. bohrium.com Inhibitors are designed to have moieties that fit snugly into this pocket, forming favorable interactions. For instance, the phenylalanyl side chain of bestatin stacks against Tyr376 and interacts with a hydrophobic pocket formed by Met260, Met263, and parts of Glu121. pnas.org
The S1' subsite accommodates the second amino acid residue of a dipeptide substrate. The design of inhibitors can be optimized by targeting this subsite. For example, replacing certain groups on an inhibitor with aromatic groups can target residues like Tyr477 in the S1' pocket, leading to enhanced binding. acs.org The isobutyl side chain of bestatin at the P1' position occupies a hydrophobic cleft lined by residues such as Val294, Val324, and Tyr381. pnas.org
Role of Hydrophobic and Hydrogen Bonding Interactions
Beyond zinc chelation and subsite-specific interactions, a network of hydrophobic and hydrogen bonds stabilizes the enzyme-inhibitor complex.
Hydrogen bonds are critical for anchoring the inhibitor in the correct orientation within the active site. In the complex with bestatin, the α-amino group of the inhibitor forms hydrogen bonds with three glutamate (B1630785) residues (Glu121, Glu264, and Glu320 in E. coli APN). pnas.org The backbone carbonyl of bestatin also forms a hydrogen bond with the hydroxyl group of Tyr381. pnas.org
Kinetic Characterization of Aminopeptidase N Inhibition
The kinetic characterization of inhibitors is fundamental to understanding their mechanism of action and for the development of more potent and specific therapeutic agents. Aminopeptidase N (APN), a zinc-dependent metalloenzyme, is a target for various inhibitors that display distinct kinetic profiles. These profiles are determined by how the inhibitor interacts with the enzyme, its substrate, or the enzyme-substrate complex.
Competitive Inhibition Dynamics
Competitive inhibition is a common mechanism for Aminopeptidase N inhibitors. In this model, the inhibitor molecule, often structurally similar to the natural substrate, competes for binding to the enzyme's active site. This binding is reversible, and the inhibitor's presence increases the apparent Michaelis constant (K_m) of the substrate without affecting the maximum velocity (V_max) of the reaction. The Lineweaver-Burk double-reciprocal plot for competitive inhibitors shows lines with different slopes intersecting at the same point on the y-axis. nih.gov
Numerous compounds have been identified as competitive inhibitors of APN.
Bestatin : A natural dipeptide, is a classic example of a competitive inhibitor of APN. medchemexpress.comresearchgate.net It mimics the transition state of peptide hydrolysis.
Amastatin (B1665947) and AHPA-Val : Studies on guinea-pig striatal membrane preparations demonstrated that both amastatin and a novel inhibitor, β-Amino-α-Hydroxyl-Phenyl butanic acid-Valine (AHPA-Val), act as competitive inhibitors. tandfonline.com Kinetic analysis revealed they increased the apparent K_m values for the substrate Tyr-Gly, while the apparent V_max remained constant. tandfonline.com
Peptide G4 : A peptide ligand (VGCARRYCS), termed G4, was identified as a potent and selective competitive inhibitor of a recombinant form of CD13 (rCD13). nih.gov Steady-state kinetic analysis confirmed its competitive nature, with Lineweaver-Burk plots showing intercepts converging on the y-axis. nih.gov
CHR 2797 : This compound is characterized as a competitive inhibitor that disrupts enzyme-substrate interactions by stabilizing the enzyme's transition state through specific electrostatic interactions. scbt.com
The potency of these inhibitors is quantified by the inhibition constant (K_i), which represents the concentration of inhibitor required to reduce enzyme activity by half.
| Inhibitor | Inhibition Constant (K_i) | Source/Enzyme | Reference |
|---|---|---|---|
| Amastatin | 12.48 µM | Guinea-pig striatal APN | tandfonline.com |
| AHPA-Val | 14.06 µM | Guinea-pig striatal APN | tandfonline.com |
| Peptide G4 (VGCARRYCS) | 21 nM | Recombinant CD13 (rCD13) | nih.gov |
| MR-387A1 (AHPA-Val-Pro) | 0.41 µM | Aminopeptidase N | researchgate.net |
| MR-387A2 (AHPA-Val-Hyp) | 1.1 µM | Aminopeptidase N | researchgate.net |
Slow-Binding and Irreversible Inhibition Mechanisms
Some inhibitors exhibit more complex, time-dependent kinetics.
Slow-binding inhibition is characterized by a significant time lag before the final steady-state level of inhibition is reached. The inhibitor initially forms a collision complex (EI) which then slowly isomerizes to a more stable, tightened complex (EI*). researchgate.netkoreascience.kr This mechanism is often associated with very potent inhibitors.
MR-387A : This compound reversibly inhibits APN through a slow and tight-binding process. researchgate.netkoreascience.kr The time required to inactivate 50% of the enzyme was approximately 5 minutes. researchgate.netkoreascience.kr This behavior is described by two distinct inhibition constants: an initial K_i for the formation of the EI complex and a final K_i* for the tightened EI* complex. The final complex was found to be about 200-fold more tightly bound than the initial collision complex. researchgate.netkoreascience.kr
Bestatin analogues : Increasing the peptide chain length of bestatin analogues can result in more potent slow-binding competitive inhibitors of related aminopeptidases. researchgate.net
Peptide-derived thiols : These compounds were found to be potent, slow-binding inhibitors of the aminopeptidase from Aeromonas proteolytica (AAP), a model metalloaminopeptidase. nih.gov Their potency significantly exceeds that of bestatin. nih.gov
| Parameter | Value | Description | Reference |
|---|---|---|---|
| K_i | 2.2 x 10-8 M | For initial collision complex (EI) | researchgate.netkoreascience.kr |
| K_i | 4.4 x 10-10 M | For final tightened complex (EI) | researchgate.netkoreascience.kr |
Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity.
Curcumin : This natural phenolic product has been shown to be a novel irreversible inhibitor of APN. nih.gov It binds directly to APN, and this interaction was confirmed both in vitro and in vivo. nih.gov
Impact on Enzyme Conformation and Catalytic Efficiency
The binding of an inhibitor to Aminopeptidase N can induce significant conformational changes that directly impact its catalytic efficiency. APN is known to exist in at least two distinct conformations: a "closed," catalytically active state and an "open," inactive state. pnas.orgnih.gov The transition between these states is a crucial part of the catalytic cycle, allowing for substrate binding and product release. nih.gov
Inhibitor binding can stabilize one conformation over another, thereby modulating enzyme function.
Actinonin (B1664364) and Bestatin hydrochloride : These inhibitors are known to alter the enzyme's conformation upon binding. scbt.comscbt.com This conformational change, induced by specific electrostatic and hydrophobic interactions, leads to reduced catalytic efficiency. scbt.com
Non-competitive inhibitors : By binding to an allosteric site, non-competitive inhibitors can induce conformational changes that are transmitted to the active site, hindering its catalytic function without directly blocking substrate binding. nih.govnih.gov
Peptide-derived thiol inhibitors : Spectroscopic studies on the model aminopeptidase from Aeromonas proteolytica (AAP) revealed that the binding of potent thiol-based inhibitors can disrupt the active site structure. nih.gov Evidence suggests that the binding of these inhibitors breaks the µ-OH(H) bridge that connects the two metal ions in the dinuclear active site. nih.gov
The structural flexibility of APN, particularly the movement between its domains, is therefore a key element in its function and inhibition. pnas.org Studies on related enzymes like Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) have shown that perturbing the interactions between domains, even far from the catalytic center, can greatly reduce catalytic efficiency and alter kinetic behavior. researchgate.net This highlights how inhibitor-induced conformational changes can have profound effects on the enzyme's ability to process its substrates efficiently.
Discovery and Design Methodologies for Aminopeptidase N Inhibitors
Sources of Aminopeptidase (B13392206) N Inhibitors
The quest for potent and selective APN inhibitors has led researchers to explore both nature's chemical diversity and the vast chemical space of synthetic molecules.
Natural Product Derivations
Nature has proven to be a rich source of bioactive compounds, and APN inhibitors are no exception. The most well-known natural inhibitor is bestatin (B1682670) . frontiersin.org Discovered in culture filtrates of Streptomyces olivoreticuli, bestatin is a dipeptide-like molecule that has been instrumental in understanding the function of APN and has even been used in clinical settings. researchgate.nettandfonline.com Its structure, featuring a β-amino-α-hydroxy amide motif, has served as a blueprint for the design of numerous synthetic inhibitors. frontiersin.org Another natural product, actinonin (B1664364) , which contains a hydroxamic acid motif, has also influenced the design of synthetic APN inhibitors like tosedostat (B1683859). frontiersin.org
Synthetic Compound Libraries
The synthesis of compound libraries allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. Researchers have designed and synthesized various series of small-molecule APN inhibitors. nih.gov For instance, a series of basically substituted acetamidophenones, along with their semicarbazone and thiosemicarbazone derivatives, were prepared and evaluated for APN inhibitory activity. mdpi.com Another study focused on creating a library of phosphonic acid analogs of phenylalanine with various substitutions on the aromatic ring, which showed micromolar to submicromolar inhibitory activity against human APN. researchgate.net The development of synthetic inhibitors like tosedostat and compounds such as 4m, 4t, and 4cc highlights the success of these approaches in generating potent APN inhibitors, with some exhibiting nanomolar IC50 values. nih.govmdpi.com
Computational and In Silico Approaches to Inhibitor Discovery
In recent years, computational methods have become indispensable tools in drug discovery, accelerating the identification and optimization of lead compounds. These in silico techniques offer a rational and efficient approach to designing novel APN inhibitors.
High-Throughput Virtual Screening Strategies
High-throughput virtual screening (HTVS) enables the rapid screening of large chemical databases to identify potential inhibitor candidates. nih.govmdpi.com This process often involves filtering compounds based on specific criteria, such as Lipinski's rule of five, the presence of zinc-binding groups, and pharmacophore models. nih.gov For example, a virtual screening of the SPECS database, containing approximately 160,000 molecules, led to the identification of 24 potential APN inhibitors, with one compound showing a K(i) of 2.79 µM. nih.gov Similarly, screening of the ZINC15 database identified two novel natural compounds, ZINC000000895551 and ZINC000014820583 , as promising APN inhibitors. aging-us.com An ultra-high-throughput screening of roughly 400,000 drug-like compounds identified 50 qualified hits, with the most potent, QHL1 , having an IC50 of 320 nM. mdpi.com
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.com This method is crucial for understanding how potential inhibitors interact with the active site of APN. sci-hub.se Docking studies have been used to predict the binding modes of newly designed compounds and have shown that they can exhibit better binding affinities than reference drugs. researchgate.net For instance, docking simulations of compounds from Allium ampeloprasum L. predicted binding affinities ranging from -7.2 to -8.3 kcal/mol for APN. mdpi.com In another study, docking was used to analyze the binding of a new bestatin derivative, AHPA-Val , revealing that its amino and carbonyl groups bind to the zinc ion in the active site. tandfonline.com
Table 1: Predicted Binding Affinities of Selected Compounds against Aminopeptidase N
| Compound | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Dihydroergotamine | -11.2 | Molecular Docking | researchgate.net |
| Saquinavir | -10.7 | Molecular Docking | researchgate.net |
| Olysio | -10.6 | Molecular Docking | researchgate.net |
| Kaempferol (KAE) | -8.1 | Molecular Docking | mdpi.com |
| Quercetin (QUE) | -8.3 | Molecular Docking | mdpi.com |
| ZINC000000895551 | Not specified, but high | Molecular Docking | aging-us.com |
| ZINC000014820583 | Not specified, but high | Molecular Docking | aging-us.com |
Molecular Dynamics Simulations for Ligand-Enzyme Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-enzyme complex over time, helping to assess the stability of the binding. plos.org These simulations can reveal whether a potential inhibitor remains stably bound in the active site of the enzyme. aging-us.com For example, 50-nanosecond MD simulations showed that several compounds identified through virtual screening remained stable at the active site of APN. nih.govresearchgate.net In a study of two novel compounds from the ZINC15 database, MD simulations indicated that the complexes they formed with APN had favorable potential energy and were stable under natural conditions. aging-us.com MD simulations are also used to understand the unbinding pathways of ligands and to identify critical residues involved in ligand migration and binding. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in predicting the potency of new chemical entities and guiding the synthesis of more effective inhibitors. sums.ac.ir Various QSAR studies have been successfully applied to different classes of APN inhibitors, providing valuable insights into the structural features essential for high inhibitory activity.
A common approach involves developing models using statistical methods like Multiple Linear Regression (MLR), often coupled with variable selection techniques such as Genetic Algorithms (GA) or Stepwise (SW) methods. benthamdirect.com For instance, a QSAR study on a series of 39 leucine (B10760876) ureido derivatives used GA-MLR and SW-MLR to develop predictive models. benthamdirect.com The SW-MLR model demonstrated superior predictive power, with a coefficient of determination (R²) of 0.87 for the training set and 0.77 for the test set. benthamdirect.com This analysis identified that charge polarization, atomic masses, polarizability, atomic van der Waals volumes, molecular symmetry, and aromaticity are key factors governing the inhibitory activity of these compounds. benthamdirect.com
Another QSAR study on basically substituted acetamidoacetophenone thiosemicarbazones revealed a strong relationship between APN inhibitory activity and physicochemical parameters like lipophilicity (logP) and the isoelectric point (pI). mdpi.com The developed QSAR equation allowed for the prediction of IC₅₀ values for compounds that were difficult to synthesize or test experimentally. mdpi.com
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal inhibitor binding. ddtjournal.comnih.govbenthamdirect.com A 3D-QSAR study on hydroxamic acid-related phosphinates yielded a robust CoMSIA model with a high cross-validated q² of 0.776, indicating good predictive ability. ddtjournal.com Similarly, a 4D-QSAR model for alanine (B10760859) hydroxamic acid derivatives produced a highly reliable model with an R² of 0.9352 and a predictive R² of 0.8739. nih.gov These models generate contour maps that visualize regions where modifications to the inhibitor structure would likely enhance or diminish activity, thereby guiding rational drug design. nih.gov
Table 1: Summary of Selected QSAR Studies on APN Inhibitors
| QSAR Method | Compound Class | Key Descriptors/Fields | Statistical Performance (R²/q²) | Reference |
|---|---|---|---|---|
| SW-MLR | Leucine Ureido Derivatives | Charge polarization, atomic masses, polarizability, van der Waals volumes, symmetry, aromaticity | R² = 0.87 (training), 0.77 (test) | benthamdirect.com |
| 2D-QSAR | Acetamidoacetophenone Thiosemicarbazones | Lipophilicity (logP), Isoelectric Point (pI) | R² = 0.9677 | mdpi.com |
| 3D-QSAR (CoMSIA) | Hydroxamic Acid-Related Phosphinates | Steric, Electrostatic, Hydrophobic, H-bond fields | q² = 0.776, R² = 0.990 | ddtjournal.com |
| 4D-QSAR | Alanine Hydroxamic Acid Derivatives | Not specified | R² = 0.9352, q² = 0.8484 | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Cyclic-imide Peptidomimetics | Steric and Electrostatic fields | Not specified | nih.gov |
Structure-Based Drug Design Principles for Aminopeptidase N Inhibitors
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design inhibitors that can bind with high affinity and selectivity. monash.edupnas.org The availability of the X-ray crystal structure of human APN has been pivotal in facilitating the rational design of novel inhibitors. pnas.orgujpronline.com
The active site of APN contains a catalytic zinc ion and is located within a large extracellular domain. nih.govresearchgate.net A key feature for inhibitor design is the presence of a zinc-binding group (ZBG) that can coordinate with the catalytic Zn²⁺ ion. acs.orgnih.govnih.gov Common ZBGs incorporated into inhibitors include hydroxamates, carboxylates, thiols, and phosphinates. ddtjournal.comnih.govresearchgate.net
The active site can be conceptually divided into several subsites (S1, S1', S2', etc.) that accommodate the side chains of the peptide substrate. pnas.org Rational design aims to create inhibitors with moieties that fit snugly into these pockets, maximizing favorable interactions. nih.gov For example, the S1 subsite is known to be a deep, hydrophobic pocket that preferentially binds hydrophobic or basic aliphatic side chains. pnas.org Therefore, potent APN inhibitors typically possess a hydrophobic group that can occupy this S1 pocket. acs.orgnih.gov Site-directed mutagenesis studies have confirmed that a glutamate (B1630785) residue at the edge of the S1 subsite interacts with the free α-amino group of substrates and inhibitors, highlighting the importance of this N-terminal amine for optimal binding. pnas.org
Optimizing the interactions of an inhibitor with the various subsites of APN is critical for achieving high potency. nih.govacs.org Beyond the crucial S1 pocket, the S1' and S2' subsites are also considered to be largely hydrophobic. pnas.org Structure-activity relationship (SAR) studies have demonstrated that extending the inhibitor structure to occupy these additional subsites can significantly enhance inhibitory activity.
A study repurposing inhibitors of a malarial aminopeptidase for APN involved a structure-based design approach to optimize subsite binding. nih.govacs.org By modifying a series of hydroxamic acid analogues to better occupy the S1' and S2' pockets of human APN, researchers developed highly potent compounds. nih.gov For instance, the introduction of a 3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl group at the P1' position led to compound 6ad (N-(2-(hydroxyamino)-2-oxo-1-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide), which proved to be an extremely potent APN inhibitor. nih.govacs.org Molecular dynamics simulations and hydrogen bond occupancy analysis confirmed that this compound established stable interactions within the APN active site. doi.org The importance of the S2' subsite occupancy has also been highlighted in the development of aminophosphinic inhibitors, where the removal of a C-terminal amino acid that occupies this pocket led to a dramatic decrease in inhibitory potency. pnas.org
Exploiting Active Site Topography for Rational Design
Medicinal Chemistry Approaches for Inhibitor Optimization
Medicinal chemistry strategies are employed to refine lead compounds identified through screening or design, aiming to improve their potency, selectivity, and pharmacokinetic properties.
Scaffold hopping and bioisosteric replacement are powerful techniques in modern drug discovery. nih.govresearchgate.net Scaffold hopping involves replacing the central core structure of a molecule with a chemically different scaffold while retaining the original biological activity. nih.govu-strasbg.fr Bioisosteric replacement refers to the substitution of a functional group with another group that possesses similar physical or chemical properties, leading to comparable biological effects. nih.govnih.gov
Many initial APN inhibitors, like bestatin, are peptide-based. researchgate.net While potent, these molecules often suffer from poor oral bioavailability and rapid degradation by proteases in the body. To overcome these limitations, medicinal chemists develop peptidomimetic inhibitors. benthamdirect.comresearchgate.net Peptidomimetics are compounds that mimic the structure and function of peptides but are built from non-peptide backbones or contain unnatural amino acids. ingentaconnect.com
This approach aims to retain the essential pharmacophoric features required for binding to APN while improving stability and pharmacokinetic properties. For example, researchers have designed and synthesized mandelic acid peptidomimetic derivatives as APN inhibitors. benthamdirect.comingentaconnect.com By analyzing the binding mode of bestatin, they designed compounds where the peptide backbone was replaced with a more rigid, non-natural scaffold. benthamdirect.com Another strategy involves creating conformationally restricted analogues, such as cyclic-imide peptidomimetics, which can lead to increased potency and selectivity. nih.govresearchgate.net One such study reported a cyclic-imide derivative, compound 8f , which showed potent APN inhibition (IC₅₀ of 1.0 μM) and better in vivo activity than bestatin. researchgate.net
Synthesis of Non-Peptidic Aminopeptidase N Inhibitors
The development of non-peptidic inhibitors for Aminopeptidase N (APN/CD13) is a key focus in medicinal chemistry, aiming to overcome the limitations of peptide-based drugs, such as poor bioavailability and proteolytic instability. tandfonline.com Synthetic chemists have devised various strategies to create small molecules that can effectively and specifically target the APN active site. These approaches often focus on creating scaffolds that mimic the transition state of peptide hydrolysis and incorporate a zinc-binding group (ZBG) to interact with the catalytic zinc ion. acs.org
Several distinct classes of non-peptidic APN inhibitors have been synthesized, each with unique structural features and synthetic routes.
Cyclic Imide Derivatives: A notable class of non-peptidic APN inhibitors features a cyclic imide skeleton. Researchers have prepared series of compounds based on N-phenylphthalimide and N-phenylhomophthalimide. tandfonline.com The synthesis of these molecules allows for systematic modification of the phenyl ring, which can be explored to optimize interactions with the enzyme's binding pockets. Evaluation of these derivatives revealed that while N-phenylphthalimide analogs could potently inhibit APN, they often showed cross-reactivity with other proteases like dipeptidylpeptidase IV (DPP-IV). tandfonline.com In contrast, certain N-phenylhomophthalimide analogs were found to be potent and specific inhibitors of APN. tandfonline.com
Tetralone and Benzosuberone Scaffolds: Racemic derivatives of 3-amino-2-tetralone and its homolog, amino-benzosuberone, have been synthesized as potent, competitive inhibitors of mammalian APN. drugbank.comdrugbank.com These compounds are characterized by their minimal size and a rigid backbone. drugbank.com The synthesis allows for the creation of compounds with K(i) values in the low micromolar to sub-nanomolar range. drugbank.comfrontiersin.org The proposed binding mode involves the amino and carbonyl groups acting as bidentate ligands that coordinate to the active-site zinc ion. nih.gov
Semicarbazone and Thiosemicarbazone Derivatives: A multi-stage synthetic sequence has been employed to produce a series of basically substituted acetamidophenones and their corresponding semicarbazone and thiosemicarbazone derivatives. mdpi.com This synthetic pathway provides a versatile platform for creating a library of related compounds to study structure-activity relationships (SAR). These Schiff bases have been identified as a novel structural class of inhibitors for zinc-dependent metallopeptidases like APN. mdpi.com
Leucine Ureido Derivatives: Utilizing click chemistry, a series of leucine ureido derivatives incorporating a 1,2,3-triazole moiety have been designed and synthesized as potential anti-tumor agents targeting APN. nih.gov This synthetic approach is highly efficient and allows for the introduction of diverse substituents to probe interactions with the enzyme's active site. The resulting compounds have shown significant inhibitory potency, in some cases orders of magnitude greater than the natural product inhibitor, bestatin. nih.gov
Phosphorus-Containing Analogues: Aminophosphinic inhibitors have been designed as transition-state analogues of APN substrates. dntb.gov.ua These compounds incorporate a phosphinic acid group to chelate the zinc ion, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This design has led to the development of highly potent and selective APN inhibitors. nih.govdntb.gov.ua
| Inhibitor Class | Core Scaffold | General Synthetic Approach | Key Example(s) |
|---|---|---|---|
| Cyclic Imides | N-phenylphthalimide or N-phenylhomophthalimide | Condensation reactions to form the imide ring, with various substitutions on the N-phenyl group. | PIQ-22 |
| Tetralone/Benzosuberone Derivatives | 3-amino-2-tetralone or 4-amino-benzosuberone | Multi-step synthesis to build the bicyclic core with amino and keto functionalities. | Amino-benzosuberone derivative 4 |
| Thiosemicarbazones | Acetamidophenone thiosemicarbazone | A four-stage sequence involving the preparation of substituted acetamidophenones followed by condensation to form the thiosemicarbazone. mdpi.com | 24-11-2, 22-4-1 |
| Leucine Ureido Derivatives | Leucine-ureido-1,2,3-triazole | Click chemistry (copper-catalyzed azide-alkyne cycloaddition) to link the ureido and triazole moieties. nih.gov | Compound 31f |
Strategies for Enhancing Selectivity against Other Aminopeptidases
Achieving selectivity for APN over other closely related metallo-aminopeptidases is a critical challenge in drug design. Several enzymes, such as Leucine Aminopeptidase (LAP), Aminopeptidase A (APA), and the oxytocinase subfamily (ERAP1, ERAP2, IRAP), share structural similarities, particularly around the catalytic zinc ion. acs.orgnih.gov Consequently, broad-spectrum inhibitors that simply chelate the metal ion often suffer from off-target effects. researchgate.netresearchgate.net Medicinal chemists employ several strategies to engineer selectivity.
Exploiting Differentiating Features of the Active Site: A primary strategy involves designing inhibitors that interact with non-conserved residues or subsites within the enzyme's active site. APN is a monozinc enzyme, and this characteristic can be exploited to achieve selectivity against dizinc (B1255464) aminopeptidases. drugbank.comnih.gov For instance, certain bidentate inhibitors based on amino-hydroxy-benzocycloheptenones have been shown to be highly selective for 'one-zinc' M1 family enzymes like APN, while tridentate analogs of the same scaffold selectively inhibit 'two-zinc' enzymes. nih.gov
Targeting Specificity Pockets (S1 and S' sites): The S1 specificity pocket of APN, which accommodates the side chain of the N-terminal amino acid of a substrate, is a key target for achieving selectivity. By designing inhibitors with moieties that optimally fit the size, shape, and electrostatic environment of the APN S1 pocket, selectivity over other aminopeptidases with different S1 pocket architectures can be achieved.
Amino-benzosuberone derivatives have been identified as a scaffold that selectively inhibits mono-metallic aminopeptidases like APN with high potency. drugbank.comfrontiersin.org The selectivity of these small, rigid molecules arises from specific interactions within the active site beyond simple zinc chelation. drugbank.com
For the oxytocinase subfamily , which includes IRAP, ERAP1, and ERAP2, the development of selective inhibitors has relied on functionalizing scaffolds like the α-hydroxy-β-amino acid of bestatin to specifically target the S1 pocket of each enzyme. acs.org For IRAP, identifying the appropriate aromatic P1 substituent in conjunction with specific P2' substituents was a key factor in achieving over 120-fold selectivity against the highly homologous ERAP1 and ERAP2. acs.org
Modifying the Zinc-Binding Group (ZBG): While a ZBG is crucial for potency, modifying its nature can influence selectivity. Early work comparing different ZBGs found that β-amino thiols were more effective inhibitors of APN than the corresponding hydroxamic acids or phosphates. frontiersin.org Developing inhibitors that rely less on strong, promiscuous zinc chelation and more on extensive interactions with the enzyme's specificity pockets is a proven strategy for improving selectivity. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential for refining inhibitor structures to enhance selectivity.
In the development of cyclic imide inhibitors, SAR studies revealed that N-phenylhomophthalimide analogs were potent and specific for APN, whereas the slightly different N-phenylphthalimide analogs also inhibited DPP-IV, highlighting how minor structural changes can dramatically alter the selectivity profile. tandfonline.com
The development of an acidic sulfonic acid derivative, EC33 , led to a potent and selective inhibitor of APA over APN. frontiersin.org This demonstrates how targeting the specific requirements of one enzyme's active site—in this case, APA's preference for acidic residues—can confer high selectivity.
| Inhibitor/Scaffold | Selectivity Profile | Structural Strategy for Selectivity |
|---|---|---|
| Amino-benzosuberone derivative 4 | Highly selective for APN over other aminopeptidases like LAP and LTA4H aminopeptidase. drugbank.com | Minimalist, rigid scaffold designed for optimal fit in the active site of mono-zinc aminopeptidases. drugbank.com |
| PIQ-22 (N-phenylhomophthalimide) | Specific for APN; no inhibitory activity against DPP-IV. tandfonline.com | The homophthalimide skeleton provides a better structural fit for APN's active site compared to the phthalimide (B116566) skeleton, which also binds DPP-IV. tandfonline.com |
| EC33 | Selective for Aminopeptidase A (APA) over APN (Ki = 0.37 µM for APA vs. 25 µM for APN). frontiersin.org | Incorporation of a sulfonic acid group mimics the acidic side chain of APA's preferred substrates (Asp, Glu). frontiersin.org |
| Bestatin-derived α-hydroxy-β-amino acids | Compound showed >120-fold selectivity for IRAP over ERAP1 and ERAP2. acs.org | Optimization of P1 and P2' substituents to exploit differences in the S1 and S' pockets among the oxytocinase subfamily. acs.org |
Preclinical Investigation of Aminopeptidase N Inhibitor Activity in Disease Models
Aminopeptidase (B13392206) N Inhibitors in Cancer Biology Models
The overexpression of APN in numerous cancer types has highlighted its potential as a therapeutic target. nih.gov Preclinical studies have explored the multifaceted effects of APN inhibitors on cancer cells and their microenvironment.
Modulation of Tumor Cell Proliferation and Viability In Vitro
APN inhibitors have demonstrated a direct impact on the proliferation and viability of cancer cells in laboratory settings. The mechanism often involves the induction of an amino acid deprivation response (AADR). nih.govmdpi.comresearchgate.net By blocking APN's enzymatic activity, these inhibitors disrupt the breakdown of extracellular peptides, leading to a decrease in the availability of essential amino acids for cancer cells. smolecule.com This nutritional stress triggers pathways that can ultimately lead to programmed cell death, or apoptosis. nih.govmdpi.comsmolecule.com
For instance, the well-studied APN inhibitor bestatin (B1682670) has been shown to inhibit the proliferation of various cancer cell lines, including those from lung cancer and acute myeloid leukemia. mdpi.com Another inhibitor, tosedostat (B1683859), has also demonstrated potent anti-proliferative effects. researchgate.net The efficacy of these inhibitors often correlates with the level of APN expression on the cancer cells, with higher expression leading to greater sensitivity to the inhibitor. nih.govmdpi.com However, it is noteworthy that in some cancer models, such as meningioma cell lines, APN inhibition did not affect tumor cell proliferation in vitro. uni-magdeburg.de
| Compound | Cancer Model | Observed Effect |
| Bestatin (Ubenimex) | Lung Cancer, Acute Myeloid Leukemia, Prostate Cancer, Renal Cell Carcinoma | Inhibition of cell proliferation, migration, and invasion. mdpi.comspandidos-publications.com |
| Tosedostat (CHR-2797) | Various tumor cell lines | Potent anti-proliferative, anti-angiogenic, and pro-apoptotic agent. researchgate.net |
| Actinonin (B1664364) | HT1080 fibrosarcoma cells | Suppression of aminopeptidase activity. nih.gov |
| Leuhistin (B1674825) | HT1080 fibrosarcoma cells | Inhibition of tumor cell invasion. nih.gov |
| Matlystatin A | HT1080 fibrosarcoma cells | Inhibition of invasion, with dual activity against APN and matrix metalloproteinases. nih.gov |
| Pyrazoline derivative (2k) | ES-2 ovarian cancer cells | Potent APN inhibitory and anti-invasion activity. rsc.org |
| Tetrahydro-β-carboline derivatives (D12, D14, D16) | Breast cancer cells | Enhanced chemosensitivity in combination with paclitaxel. frontiersin.org |
Inhibition of Angiogenesis in Preclinical Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. patsnap.com APN is significantly upregulated in the vasculature of tumors, making it an attractive target for anti-angiogenic therapies. nih.govnih.gov
Preclinical studies have consistently shown that APN inhibitors can effectively block angiogenesis. nih.gov For example, inhibitors like bestatin and actinonin have been shown to suppress angiogenesis in models such as the chorioallantoic membrane and the retina. nih.gov The humanized anti-APN monoclonal antibody, MT95-4, was found to inhibit angiogenesis in a mouse model of malignant pleural mesothelioma. ersnet.org The mechanism behind this anti-angiogenic effect is thought to involve the inhibition of endothelial cell invasion and migration, which are essential steps in the formation of new blood vessels. nih.gov
Suppression of Tumor Invasion and Metastasis in Experimental Systems
The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of cancer-related mortality. APN plays a crucial role in this process by degrading components of the extracellular matrix (ECM), a key barrier to cell movement. nih.govrsc.org
Several preclinical studies have demonstrated the ability of APN inhibitors to suppress tumor invasion and metastasis. In a study using human fibrosarcoma cells, inhibitors such as actinonin, bestatin, and leuhistin effectively inhibited the degradation of the subendothelial matrix and invasion into Matrigel, an artificial ECM. nih.gov Similarly, a novel pyrazoline-based APN inhibitor, compound 2k, showed significant anti-invasion effects in ovarian cancer cells. rsc.org In a study on meningioma cells, both pharmacological inhibition and siRNA-mediated silencing of APN led to a significant reduction in cell invasion in vitro. uni-magdeburg.de Furthermore, in prostate cancer cells, the APN inhibitor ubenimex was shown to inhibit cell migration and invasion. spandidos-publications.com
Induction of Amino Acid Deprivation Response in Malignant Cells
As previously mentioned, a key mechanism of action for many APN inhibitors is the induction of the amino acid deprivation response (AADR) in cancer cells. nih.govmdpi.comresearchgate.net APN, as a cell-surface peptidase, is involved in the breakdown of extracellular peptides, providing a source of amino acids for the cell. smolecule.com
Inhibition of APN disrupts this external amino acid supply, leading to intracellular amino acid depletion. smolecule.com This triggers a cellular stress response characterized by the upregulation of amino acid transporters and enzymes involved in amino acid synthesis. nih.govmdpi.comresearchgate.net If the stress is sustained, it can activate pro-apoptotic pathways, leading to cancer cell death. nih.govmdpi.comsmolecule.com This mechanism appears to be particularly effective against metabolically active cancer cells that have a high demand for amino acids.
Effects on Tumor Microenvironment Components
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, which collectively influences tumor progression. nih.gov APN is expressed not only on cancer cells but also on various components of the TME, including endothelial cells and fibroblasts. rsc.orgnih.gov
Studies have shown that APN expressed by both tumor cells and nonmalignant stromal cells within the TME contributes to tumor growth and angiogenesis. rsc.orgnih.gov Therefore, APN inhibitors can exert their anti-tumor effects by targeting APN on multiple cell types within the TME. By inhibiting APN on endothelial cells, these inhibitors disrupt angiogenesis. nih.gov The inhibition of APN on cancer-associated fibroblasts may also modulate the stromal response that supports tumor growth.
Role of Aminopeptidase N Inhibitors in Inflammation and Immune Response Models
Beyond cancer, APN plays a significant role in regulating inflammation and the immune response. aai.orgnih.gov It is expressed on various immune cells, including T cells, and is involved in processing inflammatory mediators. aai.orgimrpress.com This has led to the investigation of APN inhibitors as potential therapeutic agents for inflammatory diseases.
Modulation of Immune Cell Development and Activity in Experimental Systems
Aminopeptidase N plays a multifaceted role in the immune system, and its inhibition has been shown to modulate the development and activity of various immune cells in experimental settings. aai.orgnih.gov APN is involved in the development of dendritic cells from CD34+ hematopoietic progenitor cells. aai.org It is also expressed on cells of the myelomonocytic lineage and is considered a routine marker for diagnosing certain leukemias and lymphomas. mdpi.com
In preclinical studies, APN inhibitors have demonstrated the ability to influence immune cell function. For instance, the inhibitor bestatin has been noted for its immunomodulatory properties, including the suppression of pro-inflammatory cytokine production by activated macrophages. oncotarget.com Crosslinking of CD13 on human macrophages has been shown to induce the secretion of pro-inflammatory cytokines such as interferons type 1 and 2, IL-12p70, and IL-17a. mdpi.com Furthermore, APN/CD13 expression has been observed on T cells in cancer contexts and following T-cell activation, where it has been associated with the suppressive activity of regulatory T cells. mdpi.com The inhibition of APN can, therefore, alter the delicate balance of immune cell activation and regulation.
Inhibition of APN with compounds like actinonin and bestatin has been shown to suppress DNA synthesis in keratinocytes in a dose-dependent manner, correlating with a decrease in enzyme activity. nih.gov This highlights the role of APN in the proliferation of certain cell types involved in inflammatory responses.
| Inhibitor | Experimental System | Observed Effect on Immune Cells | Reference |
| Bestatin | Activated Macrophages | Suppression of pro-inflammatory cytokine production. | oncotarget.com |
| Actinonin, Bestatin | Keratinocytes | Dose-dependent suppression of DNA synthesis. | nih.gov |
| Anti-CD13 Antibodies | Human Macrophages | Induction of pro-inflammatory cytokine secretion (IFN-α/β, IFN-γ, IL-12p70, IL-17a). | mdpi.com |
Regulation of Inflammatory Mediator Processing
As a peptidase, a primary function of Aminopeptidase N is the cleavage of N-terminal amino acids from peptides. nih.gov This enzymatic activity is crucial in regulating the function of numerous hormones, cytokines, and chemokines that are key players in inflammation. aai.orgnih.gov By cleaving the N-termini of these bioactive peptides, APN can either activate or inactivate them, thereby fine-tuning the inflammatory response.
Preclinical research has shown that APN is involved in processing inflammatory mediators, which is an important feature of the immune response. aai.orgnih.gov The inhibition of APN can therefore disrupt this regulatory function, leading to anti-inflammatory effects. For example, the inhibition of APN has been shown to have impressive anti-inflammatory effects in various models, suggesting its potential as a therapeutic target for inflammatory disorders. aai.orgnih.govresearchgate.net While specific examples of inhibitor effects on individual mediator processing are intricate, the overarching principle is that by blocking APN, the normal processing of these inflammatory peptides is altered, which can dampen the inflammatory cascade.
Impact on Cell Trafficking and Adhesion in Inflammatory Contexts
Aminopeptidase N functions as an adhesion molecule, playing a significant role in the trafficking of inflammatory cells to sites of inflammation. aai.orgnih.gov It is expressed on myeloid cells and is upregulated on endothelial cells in inflamed tissues, where it facilitates the adhesion of monocytes to the endothelium through homotypic (CD13-CD13) interactions. nih.gov
Preclinical studies using animal models have provided direct evidence for the role of APN in cell trafficking. In a murine model of thioglycollate-induced peritonitis, mice lacking CD13 (CD13KO) showed significantly decreased numbers of peritoneal monocytes, macrophages, and dendritic cells in the inflammatory exudates compared to wild-type controls. nih.gov Adoptive transfer experiments further confirmed this, demonstrating that CD13-deficient myeloid cells, or wild-type cells treated with CD13-blocking antibodies, showed reduced infiltration into the inflamed peritoneum. nih.gov This suggests that CD13 expression provides a competitive advantage for cell trafficking. nih.gov
Furthermore, the C-terminal domain of the CD13 protein has been identified as being responsible for mediating this adhesive function. nih.gov The cross-linking of CD13 on monocytic cells has been shown to induce adhesion to endothelial cells. mdpi.com This adhesion is linked to the phosphorylation of the receptor by Src kinase and the recruitment of cytoskeletal machinery. mdpi.com Therefore, inhibitors that block the adhesive function of APN could potentially reduce the influx of inflammatory cells into tissues, thereby mitigating inflammation.
| Experimental Model | Intervention | Finding | Reference |
| Thioglycollate-induced peritonitis in mice | CD13 knockout (CD13KO) | Reduced infiltration of monocytes, macrophages, and dendritic cells into the peritoneum. | nih.gov |
| Adoptive transfer into peritonitis model | CD13KO myeloid cells or cells treated with CD13-blocking antibodies | Reduced trafficking of these cells into the inflammatory site. | nih.gov |
| Murine monocyte cell lines | Expression of mouse/human chimeric CD13 | The C-terminal domain of CD13 mediates cellular adhesion. | nih.gov |
Aminopeptidase N Inhibitors in Infectious Disease Research
The role of Aminopeptidase N extends to the pathogenesis of infectious diseases, where it can be exploited by pathogens for entry into host cells.
Interference with Viral Entry Mechanisms (e.g., Coronaviruses)
Aminopeptidase N has been identified as a functional receptor for several coronaviruses, including human coronavirus 229E (HCoV-229E), transmissible gastroenteritis virus (TGEV), and feline infectious peritonitis virus (FIPV). plos.orgasm.orgasm.org The viral spike (S) protein binds to APN on the host cell surface, initiating the process of viral entry. plos.orgfrontiersin.org
Preclinical studies have demonstrated that inhibiting this interaction can prevent viral infection. For example, blocking APN with monoclonal antibodies has been shown to prevent the infection of cells by these coronaviruses. asm.org In the context of porcine deltacoronavirus (PDCoV), while APN's role as the primary receptor is debated, its presence is important for efficient viral replication. nih.gov Treatment of cells with the APN inhibitor bestatin was found to reduce the replication of Porcine Epidemic Diarrhea Virus (PEDV) in cells overexpressing porcine APN, suggesting that the enzymatic activity of APN promotes infection. microbiologyresearch.org
Virtual high-throughput screening studies have also identified potential APN inhibitors that could block the interaction with the SARS-CoV-2 virus, suggesting a possible role for APN in its entry, although ACE2 is the primary receptor. researchgate.net These findings underscore the potential of APN inhibitors as broad-spectrum antiviral agents against coronaviruses that utilize this receptor.
| Virus | Role of APN | Effect of Inhibition | Reference |
| Human Coronavirus 229E (HCoV-229E) | Cellular Receptor | Inhibition blocks viral entry. | asm.org |
| Transmissible Gastroenteritis Virus (TGEV) | Cellular Receptor | Inhibition blocks viral entry. | plos.orgasm.org |
| Porcine Deltacoronavirus (PDCoV) | Entry Co-factor | Inhibition reduces viral replication. | nih.gov |
| Porcine Epidemic Diarrhea Virus (PEDV) | Promotes Infectivity | Bestatin inhibits increased replication in pAPN-overexpressing cells. | microbiologyresearch.org |
Impact on Pathogen Replication in Cellular Models
Beyond viral entry, APN inhibitors have shown efficacy in controlling the replication of other pathogens in cellular models. The inhibition of aminopeptidase activity can disrupt essential cellular processes that pathogens rely on for their proliferation. monash.edu
In preclinical research, aminopeptidase inhibitors have demonstrated activity against malaria parasites and bacterial pathogens. monash.edu For instance, certain novel non-peptidic aminopeptidase inhibitors have been shown to be effective in controlling drug-resistant cross-species malaria parasites. monash.edu These compounds have also displayed efficacy against the hospital-acquired pathogen Clostridium difficile, with minimum inhibitory concentrations in the low micromolar range. monash.edu This suggests that APN inhibitors could represent a new class of anti-microbial drugs targeting novel enzymatic pathways essential for pathogen survival. monash.edu
Investigation of Aminopeptidase N Inhibitors in Other Preclinical Disease Models
The investigation of APN inhibitors extends to other disease areas, most notably cancer. APN is frequently overexpressed in various tumors and is associated with tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. nih.govresearchgate.net
Cardiovascular System Regulation (e.g., Vasoactive Peptide Metabolism)
APN is significantly involved in the metabolism of circulating vasoactive peptides, thereby playing a role in the regulation of the cardiovascular system. nih.gov The enzyme is present on vascular plasma membranes and can hydrolyze several key peptides that influence blood pressure and vascular tone. nih.govnih.gov
Preclinical studies have demonstrated that APN is involved in the metabolism of angiotensins. Specifically, APN converts angiotensin II to angiotensin III, a peptide that contributes to the regulation of blood pressure. pnas.orgahajournals.org Inhibition of APN has been shown to modulate the renin-angiotensin system. For instance, in spontaneously hypertensive rats (SHR), the intracerebroventricular administration of APN inhibitors like bestatin and amastatin (B1665947) led to an increase in blood pressure. nih.gov This highlights the complex role of APN in central blood pressure control.
Furthermore, APN is involved in the degradation of other vasoactive peptides such as kinins and enkephalins. wiley.com By inhibiting APN, the bioavailability of these peptides can be increased, potentially leading to vasodilation and other cardiovascular effects. The ability of APN to metabolize a range of vasoactive peptides underscores its importance as a potential therapeutic target for cardiovascular diseases. nih.gov Research in mouse models has also suggested that APN is crucial for inflammatory trafficking after coronary artery occlusion and for supporting the subsequent reparative response. nih.gov
Neurological Processes (e.g., Neuropeptide Degradation)
In the central nervous system, APN plays a critical role in the degradation of neuropeptides, thereby modulating neuronal signaling. The enzyme is located on neuronal membranes, astrocytes, and pericytes, and within the choroid plexus, where it can regulate the passage of peptides into the brain. nih.gov
A key function of APN in the brain is the inactivation of enkephalins, which are endogenous opioid peptides involved in pain perception and emotional regulation. frontiersin.orgnih.gov By cleaving the N-terminal amino acid of enkephalins, APN terminates their analgesic effects. frontiersin.org Preclinical studies have shown that APN inhibitors can enhance the effects of endogenous enkephalins. For example, in the nervous system of crabs, APN inhibitors were found to enhance the excitatory effects of proctolin, a neuropeptide, by preventing its degradation. jneurosci.org Similarly, in rat brain models, inhibitors like bestatin have been shown to prevent the degradation of kyotorphin, another neuropeptide with analgesic properties. frontiersin.org
APN is also implicated in the metabolism of other neuropeptides, including neurokinin A, cholecystokinin-8, and somatostatin. frontiersin.orgnih.gov The degradation of these peptides by APN can have significant functional consequences. For instance, the inhibition of insulin-regulated aminopeptidase (IRAP), a member of the aminopeptidase family with similarities to APN, has shown neuroprotective effects in a conscious model of ischemic stroke in spontaneously hypertensive rats. bohrium.com This suggests that targeting aminopeptidases in the brain could be a viable strategy for treating neurological disorders. Furthermore, changes in APN expression have been observed in conditions like multiple sclerosis, suggesting its involvement in neuroinflammatory processes. nih.gov
Methodologies for Preclinical In Vitro and In Vivo Efficacy Assessment
A variety of methodologies are employed to assess the preclinical efficacy of APN inhibitors, ranging from in vitro enzyme and cellular assays to in vivo animal models and advanced imaging techniques.
Enzyme Activity Assays in Cell Lines and Tissue Extracts
Enzyme activity assays are fundamental for determining the inhibitory potency of compounds against APN. These assays typically utilize a chromogenic or fluorogenic substrate that is cleaved by APN to produce a detectable signal.
A common method involves using L-leucine-p-nitroanilide as a substrate, where the hydrolysis by APN releases p-nitroaniline, a chromophore that can be measured spectrophotometrically at 405 nm. jst.go.jpmdpi.com This assay can be performed using purified enzyme, cell lysates, or tissue extracts. mdpi.comtandfonline.com For instance, a standardized spectrophotometry protocol using L-leucine-p-nitroanilide has been used to determine the IC50 values of novel APN inhibitors. mdpi.com
Fluorometric assays offer higher sensitivity and are suitable for high-throughput screening. abcam.cnavantorsciences.com These assays often use substrates that, upon cleavage by APN, release a highly fluorescent product. avantorsciences.com For example, a fluorogenic substrate that is converted into a product with an excitation/emission of 384/502 nm is used in commercially available kits. avantorsciences.com To ensure the specificity of the inhibition, a selective APN inhibitor is often included as a control. abcam.cn
Cell lines with varying levels of APN expression are valuable tools for these assays. For example, K562 cells, which have low intrinsic APN activity, have been engineered to overexpress CD13, providing a human-derived source of the enzyme for inhibitor screening. jst.go.jpnih.gov The inhibitory effect of compounds like ubenimex has been demonstrated in a dose-dependent manner using such cell lines. jst.go.jpnih.gov
Cellular Assays for Proliferation, Migration, and Invasion
Given the role of APN in cancer progression, cellular assays that measure proliferation, migration, and invasion are crucial for evaluating the preclinical efficacy of APN inhibitors.
Proliferation assays , such as the MTT or XTT assays, are used to assess the cytostatic or cytotoxic effects of APN inhibitors on cancer cells. tandfonline.comnih.govwaocp.org These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. Studies have shown that APN inhibitors can significantly inhibit the growth of various cancer cell lines in a dose- and time-dependent manner. waocp.orgspandidos-publications.com For example, ubenimex has been shown to inhibit the proliferation of prostate cancer cells both in vitro and in vivo. spandidos-publications.com
Migration and invasion assays are used to evaluate the ability of APN inhibitors to block the metastatic potential of cancer cells. The wound healing or scratch assay is a common method to assess cell migration, where a "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored. nih.govspandidos-publications.com Transwell migration assays, with or without a Matrigel coating for invasion assays, provide a more quantitative measure of cell motility. spandidos-publications.com In these assays, cells are placed in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. Studies have demonstrated that APN inhibitors can significantly suppress the migration and invasion of cancer cells. spandidos-publications.com For instance, anti-APN/CD13 antibodies have been shown to inhibit the migration of fibroblasts. nih.gov
Animal Models of Disease for Efficacy Evaluation (e.g., Xenograft Models)
Animal models are indispensable for evaluating the in vivo efficacy of APN inhibitors in a physiological context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to study the antitumor effects of these inhibitors. wiley.comnih.govsemanticscholar.org
In these models, the effect of APN inhibitors on tumor growth is a primary endpoint. For example, studies using xenograft models of human fibrosarcoma (HT1080) and melanoma (B16-F10) have shown that treatment with the APN inhibitor bestatin can inhibit tumor growth. wiley.comnih.govsemanticscholar.org Similarly, in a neuroblastoma xenograft model, a reversible methionine aminopeptidase 2 (MetAP2) inhibitor, A-357300, significantly inhibited tumor growth. nih.gov
Molecular Imaging Techniques for In Vivo Inhibitor Efficacy Monitoring
Molecular imaging techniques offer a non-invasive way to monitor the efficacy of APN inhibitor treatment in vivo by visualizing and quantifying APN expression and activity. Positron Emission Tomography (PET) is a particularly powerful tool for this purpose.
PET imaging often utilizes radiolabeled ligands that specifically bind to APN. Peptides containing the Asn-Gly-Arg (NGR) motif have been shown to be specific ligands for APN. wiley.comnih.govsemanticscholar.org These peptides can be labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), to create PET radiopharmaceuticals. For example, ⁶⁸Ga-NODAGA-c(NGR) has been used to visualize APN-positive tumors in vivo. wiley.comnih.govsemanticscholar.org
By performing PET scans before and after treatment with an APN inhibitor, researchers can assess the change in radiotracer uptake in the tumor, which reflects the level of APN expression or the occupancy of the receptor by the inhibitor. A decrease in radiotracer accumulation in the tumor following treatment can indicate successful target engagement and therapeutic efficacy. wiley.comnih.govsemanticscholar.org For example, in a study with HT1080 and B16-F10 tumor-bearing mice, PET imaging with ⁶⁸Ga-NODAGA-c(NGR) showed a significant decrease in radiopharmaceutical uptake in tumors treated with bestatin, correlating with tumor growth inhibition. wiley.comnih.govsemanticscholar.org
Near-infrared (NIR) fluorescence imaging is another emerging modality. This technique can use substrates that become fluorescent upon cleavage by APN, allowing for the imaging of the enzyme's activity in vivo. nih.gov
Emerging Research Avenues and Future Directions for Aminopeptidase N Inhibitors
Development of Highly Selective and Potent Aminopeptidase (B13392206) N Inhibitors
The development of highly selective and potent APN inhibitors is a primary focus of current research. The goal is to design molecules that can effectively block the enzymatic activity of APN without affecting other related enzymes, thereby minimizing off-target effects.
A significant strategy in this area involves structure-based drug design. By understanding the three-dimensional structure of the APN active site, researchers can design inhibitors that fit precisely into the binding pocket. For instance, a series of novel hydroxamic acid analogues have been developed using this approach. nih.gov One such compound, N-(2-(Hydroxyamino)-2-oxo-1-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide , has demonstrated extremely potent inhibition of APN activity in vitro and selectivity against other zinc-dependent enzymes like matrix metalloproteases. nih.gov
Another approach focuses on modifying existing inhibitor scaffolds to enhance their potency and selectivity. By making single-point modifications in the phosphinic dipeptide structure, researchers have been able to achieve low nanomolar inhibitors of human APN. acs.org Merging favorable modifications at different positions of the inhibitor has been particularly effective, leading to compounds with significantly improved inhibitory constants (Ki). acs.org For example, compound 58 (a phosphinic dipeptide derivative) exhibited a Ki of 0.2 nM for human APN. acs.org
The development of non-peptidic, orally active, and stable inhibitors is also a key objective. Monash University researchers have developed a novel chemical scaffold based on a biaryl-linked hydroxamic-acid metal binding group that tightly coordinates with the catalytic metal of the target aminopeptidase. monash.edu This scaffold has been used to create inhibitors that are 75-fold more efficacious against leukemic cell lines than the marketed drug, bestatin (B1682670). monash.edu
Exploration of Novel Chemical Scaffolds Beyond Current Classes
To overcome the limitations of existing APN inhibitors, such as low potency and poor pharmacokinetic profiles, researchers are actively exploring novel chemical scaffolds. monash.edu This involves moving beyond traditional peptide-based inhibitors to discover new classes of compounds with improved drug-like properties.
One promising area is the development of peptidomimetics with cyclic-imide scaffolds. nih.gov These compounds have shown high inhibitory activity against APN, with some analogues like 4l and 6 exhibiting IC50 values of 5.2 µM and 3.1 µM, respectively. nih.gov Another novel class of inhibitors is based on the 1,3,4-thiadiazole (B1197879) scaffold, with compounds showing potent inhibitory activities in the micromolar range. nih.gov
Researchers are also investigating 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as a key scaffold for new APN inhibitors. tandfonline.com By coupling this scaffold with different amino acids or functional groups, a series of bi-peptide and tri-peptide derivatives have been synthesized. Compound 7e from this series showed an IC50 value of 1.26 µM, which is more potent than bestatin. tandfonline.com
Furthermore, multicomponent solid-phase synthesis has been employed to create libraries of tetrazole-peptidomimetics (TPMs). nih.gov This approach led to the discovery of potent and selective inhibitors of the E. coli M1-aminopeptidase (ePepN), a homolog of human APN. The most potent and selective inhibitor from this library, TPM 11 , exhibited a non-competitive inhibition profile. nih.gov
| Scaffold Class | Example Compound(s) | Key Findings |
| Cyclic-imide Peptidomimetics | 4l, 6 | Showed high inhibitory activity against APN. nih.gov |
| 1,3,4-Thiadiazole | Not specified | Compounds demonstrated potent inhibitory activities in the micromolar range. nih.gov |
| 3-amino-2-hydroxyl-3-phenylpropanoic acid | 7e | More potent than bestatin with an IC50 of 1.26 µM. tandfonline.com |
| Tetrazole-Peptidomimetics | TPM 11 | Potent and selective non-competitive inhibitor of ePepN. nih.gov |
Investigation of Aminopeptidase N Inhibitor Effects on Enzyme-Independent Functions of APN
Recent research has revealed that APN possesses functions that are independent of its enzymatic activity. aai.orgnih.gov These "moonlighting" functions include roles in signal transduction, cell adhesion, and migration. nih.govpnas.org Understanding how APN inhibitors affect these non-enzymatic functions is a critical and emerging area of investigation.
Studies have shown that some of the cellular responses mediated by APN, such as cell aggregation and migration, can be triggered by cross-linking the protein with monoclonal antibodies, a process that does not necessarily involve the active site. aai.org This suggests that inhibitors targeting the active site might not affect these particular functions.
However, some evidence indicates that the effects of certain inhibitors may not be solely due to the blockade of APN's catalytic activity. For instance, the ability of the pneumococcal aminopeptidase N (PepN) to suppress T-cell effector function was found to be independent of its enzymatic activity. frontiersin.org This finding highlights the need to consider non-enzymatic mechanisms when evaluating the effects of APN inhibitors.
A recent study described a novel peptide ligand, G4 (VGCARRYCS) , which is a competitive inhibitor that binds to the catalytic pocket of CD13. nih.gov Interestingly, when this peptide was coupled to a protein, it lost its binding and inhibitory activity against most forms of CD13 but not against a specific form expressed on endothelial cells. nih.gov This endothelial form of CD13 was found to be catalytically inactive but could still promote cell adhesion, demonstrating a clear enzyme-independent function that can be targeted. nih.gov
Design of Multi-Targeting or Combination Therapy Strategies with Aminopeptidase N Inhibitors
Given the complexity of diseases like cancer, strategies that involve targeting multiple pathways simultaneously are gaining traction. The design of multi-targeting inhibitors or the use of APN inhibitors in combination with other therapies represents a promising future direction.
One approach is to combine APN inhibitors with conventional chemotherapy. For example, the anti-APN/CD13 monoclonal antibody MT95-4 , when used in combination with cisplatin (B142131), was more effective in suppressing tumor progression in a mouse model of malignant pleural mesothelioma than cisplatin alone. ersnet.org Similarly, the APN inhibitor bestatin has been shown to enhance the radiosensitivity of human cervical and renal cancer cells. nih.gov
Another strategy involves combining APN inhibitors with other targeted therapies. Recent studies have shown that APN inhibition can augment DR4-induced tumor cell death, suggesting a potential combination with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) therapy. nih.gov Bestatin has also been demonstrated to attenuate the acquired resistance of renal cell carcinoma to the multi-kinase inhibitor sorafenib. nih.gov
The development of single molecules that can inhibit both APN and other targets is also being explored. For example, tosedostat (B1683859) is an aminopeptidase inhibitor that targets multiple M1 metalloenzymes, including APN. researchgate.net
Advancements in Preclinical Imaging and Biomarker Discovery for Inhibitor Response
Preclinical imaging techniques are crucial for visualizing APN expression, assessing the delivery of inhibitors to the target site, and monitoring therapeutic response. The development of novel imaging probes and the discovery of biomarkers for inhibitor response are key areas of advancement.
Molecular imaging probes for APN can be broadly categorized as reactive (substrates) or nonreactive (targeting agents). nih.gov Reactive probes are cleaved by the enzyme, releasing a reporter group, while nonreactive probes, such as antibodies and peptides, bind to the enzyme without being cleaved. nih.gov
Peptides containing the asparagine-glycine-arginine (NGR) motif have been extensively used to target APN. mdpi.com These peptides can be labeled with various radioisotopes, such as Gallium-68 (⁶⁸Ga), for use in positron emission tomography (PET) imaging. nih.govmdpi.com For instance, ⁶⁸Ga-NODAGA-c(NGR) has been used to monitor the efficacy of APN inhibitor treatment in experimental tumors. nih.gov
In addition to monitoring treatment response, imaging can also serve as a tool for biomarker discovery. APN expression itself is a prognostic biomarker in several cancers, with higher levels often correlating with poorer outcomes. ersnet.orgnih.gov Changes in APN expression or activity, as measured by imaging, could potentially serve as early indicators of treatment efficacy. For example, a rationally designed hyperpolarized MRI probe targeting APN activity has been shown to detect heterogeneous treatment responses to the anti-angiogenic drug sunitinib (B231) at early stages in tumors. ismrm.org
Q & A
Q. How is the potency of APN inhibitors assessed in enzymatic assays?
APN inhibitor potency is typically evaluated using fluorometric assays that measure substrate hydrolysis. For example, the Aminopeptidase N Activity Assay Kit (ab273292) involves quantifying the fluorescence of metabolized substrates like 7-amino-4-trifluoromethylcoumarin (AFC). Specific fluorescence (CS) is calculated by subtracting inhibitor control readings (∆FI) from test samples (∆FS): . Activity is then determined using a standard curve for AFC fluorescence . Ensure assays use human APN, as porcine or murine isoforms may yield misleading results due to structural differences in the active site .
Q. What structural features are critical for designing effective APN inhibitors?
Effective APN inhibitors require:
- A zinc-binding group (e.g., hydroxamate, carboxylate) to interact with the catalytic Zn²⁺ ion.
- A hydrophobic aryl function to occupy the S1 pocket of APN.
- Substituents that enhance selectivity over related metalloproteases like APB or MMP-9. For instance, the peptide inhibitor G4 (VGCARRYCS) achieves high selectivity (Ki ~22 nM) by targeting APN-specific residues, unlike bestatin, which inhibits APB and APN .
Advanced Research Questions
Q. How can researchers address discrepancies in APN inhibition data across species?
Species-specific APN structural variations significantly impact inhibitor activity. For example, compound 161 showed divergent inhibition rates between human and porcine APN due to differences in active-site binding patterns. Always validate inhibitors using human APN in later stages, even if preliminary screens use porcine or murine isoforms. Computational docking (e.g., molecular dynamics simulations) can predict cross-species efficacy .
Q. What experimental strategies improve selectivity of APN inhibitors against related aminopeptidases?
- Kinetic analysis : Perform Lineweaver-Burk plots to confirm competitive inhibition (e.g., G4’s mechanism vs. APN).
- Panel testing : Screen inhibitors against APB, APA, and MMP-9 at 1 mM concentrations to rule off-target effects. Bestatin, for instance, inhibits both APN and APB, whereas G4 is APN-specific .
- Structural optimization : Modify hydrophobic regions to exploit APN’s unique substrate-binding pockets .
Q. How do APN inhibitors modulate tumor cell signaling pathways?
APN inhibitors suppress tumor migration and angiogenesis by interfering with MAPK and PI3K/Akt pathways. For example, compound 13f downregulates MMP-2 via PI3K, reducing metastatic potential. Use phosphoproteomics (e.g., immunoblotting for phosphorylated tyrosine residues) to track pathway modulation in cell lines like U937 .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of APN inhibitors?
- Scaffold diversification : Synthesize derivatives with varied zinc-binding groups (e.g., replacing hydroxamate with thiol) and hydrophobic moieties.
- Enzymatic profiling : Compare IC₅₀ values across analogs using standardized assays.
- Crystallography : Resolve inhibitor-APN co-crystal structures to guide rational design, as done for cyclic-imide peptidomimetics .
Q. How can researchers resolve contradictions in reported APN inhibitor cytotoxicity?
Discrepancies often arise from assay conditions (e.g., cell type, inhibitor concentration). For example, APN inhibitors like sc-221249 are non-cytotoxic at 100 μM in U937 cells but may affect viability in other lines. Always:
- Include cytotoxicity controls (e.g., MTT assays) alongside enzymatic studies.
- Validate results across multiple cell models and replicate experiments .
Q. What are key considerations for translating in vitro APN inhibitor data to in vivo models?
- Pharmacokinetics : Assess solubility (e.g., DMSO/PBS mixtures) and stability (e.g., HPLC degradation assays).
- Dosing : Use orthotopic xenografts (e.g., Lewis lung carcinoma) to evaluate metastasis suppression. CIP-13F, for instance, reduced tumor growth in mice at 10 mg/kg .
- Biomarkers : Monitor APN activity in serum or tissue lysates to confirm target engagement .
Q. How can target engagement of APN inhibitors be validated in complex biological systems?
- Activity-based probes : Use fluorescently labeled inhibitors (e.g., AFC-conjugated analogs) for real-time tracking in live cells.
- Genetic knockdown : Compare inhibitor effects in APN-knockout vs. wild-type cells.
- Tissue imaging : Apply immunohistochemistry to map APN expression and inhibitor distribution in tumor sections .
Methodological Best Practices
- Assay Controls : Include APN inhibitor-negative controls (e.g., EDTA for metalloprotease inhibition) and blank samples to account for autofluorescence .
- Data Reporting : Adhere to Pharmaceutical Research guidelines: use SI units, disclose biological replicates, and provide raw data for transparency .
- Ethical Compliance : For in vivo studies, obtain IRB/IACUC approval and detail participant/animal selection criteria in methods sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
